Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Cost-Benefit Analysis of Ethyl 2-(3-bromopyridin-2-yl)acetate in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision point that profoundly impacts project timelines, costs, and ultimate success. Ethyl 2-(3-bromopyridin-2-yl)acetate, a substituted pyridine derivative, is a quintessential example of a building block whose utility must be weighed against its cost and the availability of viable alternatives. This guide provides an in-depth, data-driven cost-benefit analysis of this reagent, offering a clear rationale for its strategic use in complex synthetic campaigns.
The Synthetic Value Proposition of Ethyl 2-(3-bromopyridin-2-yl)acetate
Ethyl 2-(3-bromopyridin-2-yl)acetate (CAS No: 197376-41-3) is a bifunctional molecule offering two distinct points for chemical modification: the bromine atom at the C3 position and the ethyl acetate group at the C2 position.[1][2][3] This specific arrangement is synthetically powerful. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the acetate moiety can be readily transformed or used to influence the reactivity of the pyridine ring.
Its primary applications lie in the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.[1][4] The bromopyridine core is a key pharmacophore in numerous biologically active molecules, and this reagent provides a direct route to introduce this motif.[4]
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Caption: Synthetic utility of Ethyl 2-(3-bromopyridin-2-yl)acetate.
Comparative Analysis with Key Alternatives
The decision to use Ethyl 2-(3-bromopyridin-2-yl)acetate should be made after considering its alternatives. The most relevant comparators are other halogenated pyridyl acetates and pyridyl boronic esters, which can be used to construct similar final products.
| Reagent | Typical Application | Key Advantages | Key Disadvantages |
| Ethyl 2-(3-bromopyridin-2-yl)acetate | Cross-coupling, Imidazopyridine synthesis | Versatile, well-defined reactivity | Higher cost |
| Ethyl 2-(3-chloropyridin-2-yl)acetate | Nucleophilic substitution, some couplings | Lower cost | Less reactive in cross-coupling, requires harsher conditions/more active catalysts |
| Ethyl 2-(3-fluoropyridin-2-yl)acetate | Specific SNAr reactions | Unique reactivity, can be more reactive in SNAr | Often more expensive, different reaction scope |
| Pyridyl Boronic Esters | Suzuki cross-coupling | Highly efficient for Suzuki reactions, often milder conditions | Less versatile for other coupling types, potential instability |
The reactivity of 2-halopyridines is a crucial factor. While 2-fluoropyridines can be highly reactive towards nucleophilic substitution, bromo- and iodo-pyridines are generally superior for palladium-catalyzed cross-coupling reactions due to the energetics of the oxidative addition step.[5][6] Chloropyridines are often less reactive, requiring more specialized and expensive catalyst systems to achieve comparable yields to their bromo-counterparts.[7]
In-Depth Cost-Benefit Analysis
A direct comparison of catalog prices reveals a significant cost differential. However, the true cost of a reagent extends beyond its purchase price to include factors like reaction efficiency, catalyst loading, and purification expenses.
Reagent and Synthesis Cost
The following table provides an approximate cost comparison based on currently available supplier data. Prices are subject to change and vary by supplier and purity.
| Compound | CAS Number | Purity | Price (per gram) |
| Ethyl 2-(3-bromopyridin-2-yl)acetate | 197376-41-3 | ~97% | ~$60 - $100 |
| Ethyl 2-(4-bromopyridin-2-yl)acetate | 1060814-91-6 | ~95% | ~$69 |
| Ethyl 2-(3-bromopyridin-4-yl)acetate | 51054-99-0 | ~98% | ~$6 - $10 (bulk) |
| Ethyl 2-(5-bromopyrimidin-2-yl)acetate | 1134327-91-5 | N/A | Varies |
| Ethyl Bromoacetate (A common precursor) | 105-36-2 | ~98% | <$1 |
Data compiled from various chemical supplier catalogs such as Sigma-Aldrich, CymitQuimica, and BLDpharm.[1][2][8][9][10][11][12]
Analysis: Ethyl 2-(3-bromopyridin-2-yl)acetate is a relatively expensive reagent. The cost is driven by a multi-step synthesis from simpler pyridine precursors. In contrast, a common reagent like ethyl bromoacetate is orders of magnitude cheaper.[13] The isomeric Ethyl 2-(3-bromopyridin-4-yl)acetate can be significantly less expensive, highlighting how positional isomerism dramatically affects synthetic cost and availability.[9][10][11]
Performance and Efficiency
The higher cost of Ethyl 2-(3-bromopyridin-2-yl)acetate can be justified by its performance in key reactions, particularly in the synthesis of fused heterocycles like imidazo[1,2-a]pyridines. These structures are privileged in medicinal chemistry and are known to possess a wide range of biological activities, including anticancer properties.[14][15][16]
Case Study: Imidazopyridine Synthesis
The reaction of a 2-aminopyridine with an α-haloketone is a classic method for imidazopyridine synthesis. However, using a reagent like Ethyl 2-(3-bromopyridin-2-yl)acetate allows for a tandem, one-pot approach where an initial cyclization is followed by a subsequent cross-coupling reaction on the bromo-substituent.
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Caption: Tandem synthesis workflow enabled by the subject reagent.
This tandem strategy is highly efficient. It avoids the isolation of the potentially unstable imidazopyridine intermediate and reduces the number of purification steps, saving time, solvents, and labor. This process intensification can offset the initial high cost of the starting material, especially at scale. Methods for the direct, one-pot synthesis of 3-bromoimidazopyridines have been developed that are base-free, further improving the process economy.[17]
Safety and Handling
According to available Safety Data Sheets, Ethyl 2-(3-bromopyridin-2-yl)acetate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[18] Standard personal protective equipment (gloves, safety glasses, lab coat) and handling in a chemical fume hood are required. Its safety profile is comparable to many other alkylating agents and halogenated heterocycles used in synthesis. For comparison, the precursor ethyl bromoacetate is significantly more hazardous, being classified as fatal if swallowed, in contact with skin, or if inhaled, and is a lachrymator.[13]
| Hazard Statement | Ethyl 2-(3-bromopyridin-2-yl)acetate | Ethyl Bromoacetate |
| Acute Toxicity | Harmful if swallowed (H302) | Fatal if swallowed (H300) |
| Skin Irritation | Causes skin irritation (H315) | Fatal in contact with skin (H310) |
| Eye Irritation | Causes serious eye irritation (H319) | Severe eye irritation, risk of blindness |
| Inhalation | May cause respiratory irritation (H335) | Fatal if inhaled (H330) |
This comparison clearly shows that while the target compound requires careful handling, it is substantially less hazardous than some of the cheaper, more fundamental reagents used in its own synthesis. This reduction in risk is a significant, albeit non-monetary, benefit.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a representative example of the utility of Ethyl 2-(3-bromopyridin-2-yl)acetate in a common and critical C-C bond-forming reaction.
Objective: To synthesize Ethyl 2-(3-(4-methoxyphenyl)pyridin-2-yl)acetate.
Materials:
-
Ethyl 2-(3-bromopyridin-2-yl)acetate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-(3-bromopyridin-2-yl)acetate (244 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Add a 2M aqueous solution of Sodium Carbonate (1.0 mL, 2.0 mmol).
-
Add 1,4-Dioxane (5 mL) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Rationale for Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable palladium precatalyst effective for a wide range of Suzuki couplings, including those involving heteroaryl halides.[19]
-
Base: Sodium carbonate is an effective and inexpensive inorganic base for this transformation.[20]
-
Solvent: A mixture of dioxane and water is standard for Suzuki couplings, providing good solubility for both the organic and inorganic reagents.
Conclusion and Recommendation
The cost-benefit analysis of Ethyl 2-(3-bromopyridin-2-yl)acetate is nuanced. While its high initial purchase price is a significant consideration, it is often justified by its performance and versatility in complex synthetic routes.
-
High-Benefit Scenarios: The use of this reagent is highly recommended in late-stage synthesis or in the construction of high-value compounds like pharmaceutical candidates. Its reliability in robust cross-coupling reactions and its suitability for efficient, tandem cyclization-functionalization sequences can lead to overall process savings that outweigh the initial reagent cost.
-
Cost-Sensitive Scenarios: For early-stage research, discovery chemistry where cost-per-compound is critical, or when the target molecule is simple, exploring alternatives is prudent. Cheaper isomers like Ethyl 2-(3-bromopyridin-4-yl)acetate or alternative synthetic routes starting from less expensive materials (e.g., 2-amino-3-bromopyridine) may be more economical.
Ultimately, Ethyl 2-(3-bromopyridin-2-yl)acetate is a specialist's tool. For the discerning medicinal or process chemist, its strategic application provides a reliable and efficient pathway to complex molecular architectures, delivering value that transcends its price tag.
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